molecular formula C9H7IN2O B1325020 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone CAS No. 1015609-03-6

1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone

Cat. No.: B1325020
CAS No.: 1015609-03-6
M. Wt: 286.07 g/mol
InChI Key: SGQVDDRXKXQBMT-UHFFFAOYSA-N
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Description

1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone (CAS: 1015609-03-6) is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with an acetyl group at position 5 and an iodine atom at position 2. Its molecular formula is C₉H₇IN₂O, with a molecular weight of 286.07 g/mol . This compound is a key intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the iodine substituent . It is commercially available and has been utilized in the development of HPK1 inhibitors, highlighting its relevance in medicinal chemistry .

Properties

IUPAC Name

1-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c1-5(13)6-2-7-8(10)4-12-9(7)11-3-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQVDDRXKXQBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(NC=C2I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640150
Record name 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015609-03-6
Record name 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include iodine, oxidizing agents, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone has several scientific research applications, including:

Comparison with Similar Compounds

Halogen-Substituted Pyrrolo[2,3-b]pyridine Derivatives

The iodine atom at position 3 distinguishes this compound from analogs with other halogens or substitution patterns. Key comparisons include:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone 1015609-03-6 I (position 3), COCH₃ (position 5) C₉H₇IN₂O 286.07 Cross-coupling reactivity
1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 1260383-22-9 Cl (position 6), COCH₃ (position 3) C₉H₇ClN₂O 210.62 Reduced steric hindrance; synthetic intermediate
1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 1427504-73-1 Br (position 5), Cl (position 4) C₉H₆BrClN₂O 289.52 Dual halogenation enhances electrophilicity
1-(5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone 942920-15-2 F (position 5), I (position 4) C₉H₆FIN₂O 304.06 Fluorine improves metabolic stability

Key Observations :

  • Reactivity : The 3-iodo substituent in the target compound facilitates metal-catalyzed cross-coupling reactions, making it more versatile than chloro or bromo analogs .
  • Steric Considerations : The larger atomic radius of iodine increases steric hindrance, which may impact binding in biological systems compared to smaller halogens .

Non-Halogenated Pyrrolo[2,3-b]pyridine Analog

1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone (CAS: 944937-14-8) lacks halogen substituents, with a molecular formula of C₉H₈N₂O and molecular weight 160.18 g/mol .

Property Target Compound (3-Iodo) Non-Halogenated Analog
Molecular Weight 286.07 160.18
Reactivity High (iodine-mediated) Limited to ketone group
Synthetic Utility Cross-coupling precursor Basic heterocyclic scaffold
Lipophilicity (LogP)* Higher (due to iodine) Lower

*Estimated based on halogen contributions.

The absence of iodine limits the non-halogenated analog’s utility in coupling reactions, though its simpler structure may improve solubility in aqueous systems .

Thieno[2,3-b]pyridine Analog

1-(Thieno[2,3-b]pyridin-5-yl)ethanone (CAS: 18354-57-9) replaces the pyrrole nitrogen with sulfur, resulting in a thienopyridine core. Its molecular formula is C₉H₇NOS, with a molecular weight of 177.22 g/mol .

Comparison :

  • Applications: Thienopyridines are explored in materials science and as kinase inhibitors, but the target compound’s pyrrolopyridine core is more prevalent in medicinal chemistry .

Biological Activity

1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone is a compound belonging to the class of pyrrolopyridines, which have garnered attention for their potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SARs).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8N2IO\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{I}\text{O}

This compound features a pyrrolopyridine core with an iodine substituent at the 3-position and an ethanone moiety.

Research indicates that this compound exhibits its biological activity primarily through inhibition of specific kinases involved in tumor growth and progression. Notably, it has shown selective inhibition against the c-Met kinase, which is crucial in various signaling pathways associated with cancer cell proliferation and metastasis.

Biological Activity Against Cancer Cell Lines

A study evaluated the cytotoxicity of this compound against several cancer cell lines, including A549 (lung carcinoma), HepG2 (liver carcinoma), MCF-7 (breast carcinoma), and PC-3 (prostate carcinoma). The results are summarized in the following table:

Cell Line IC50 (μM) Mechanism
A5490.82 ± 0.08Induces apoptosis, G2/M arrest
HepG21.00 ± 0.11Induces apoptosis
MCF-70.93 ± 0.28Induces apoptosis
PC-30.92 ± 0.17Induces apoptosis

The most promising compound from this series displayed an IC50 value of 0.506 μM against c-Met kinase, indicating potent inhibitory activity.

Structure-Activity Relationships (SAR)

The SAR studies revealed that modifications on the pyrrolopyridine structure significantly influenced the biological activity of derivatives. For instance, phenyl hydrazone derivatives exhibited superior activity compared to heterocyclic counterparts. The presence of electron-donating groups on the aromatic ring enhanced potency against c-Met kinase.

Case Studies

A notable case study involved the evaluation of a derivative compound (7c) which demonstrated significant cytotoxic effects across multiple cancer cell lines. The study highlighted that this compound not only inhibited cell proliferation but also induced apoptosis through intrinsic pathways, evidenced by increased levels of pro-apoptotic markers.

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